Proxazole citrate

Descripción

Contextualization of Proxazole (B1679793) Citrate (B86180) within Pharmaceutical Sciences

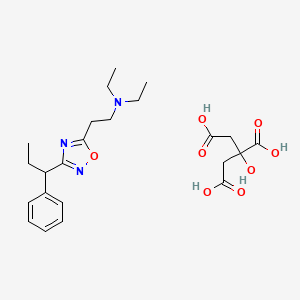

Proxazole citrate, identified by the CAS number 132-35-4 and the molecular formula C23H33N3O8, is classified as a spasmolytic agent with properties akin to papaverine. It belongs to the 1,2,4-oxadiazole (B8745197) class of heterocyclic compounds. researchgate.net This class of compounds is of significant interest in medicinal chemistry due to the wide spectrum of biological activities exhibited by its derivatives. journaljpri.comresearchgate.net

The pharmacological profile of this compound is distinguished by its combined anti-inflammatory and antispasmodic effects. This dual activity makes it a subject of interest for researchers exploring therapies for conditions involving both smooth muscle spasms and inflammatory components. The citrate salt form of Proxazole is the common subject of study. Proxazole itself, the active moiety, has the chemical formula C17H25N3O. nih.gov

Table 1: Chemical and Pharmacological Classification of this compound

| Property | Description |

| Chemical Class | 1,2,4-Oxadiazole derivative |

| Pharmacological Class | Spasmolytic, Anti-inflammatory |

| ATC Code | A03AX07 (Proxazole) nih.gov |

Historical Perspectives on this compound Research and Development

The origins of this compound research appear to trace back to the mid-20th century. While the precise date of its initial synthesis and the specific researchers involved are not extensively documented in readily available literature, early clinical investigations into the properties of proxazole emerged in the late 1960s. For instance, a study published in 1969 explored the analgesic properties of the compound.

The development of related compounds and patents from companies such as Angelini Francesco A.C.R.A.F. for similar chemical structures suggests a period of active research and development in this area by pharmaceutical companies in Europe. The initial therapeutic goals for this compound likely centered on its spasmolytic and anti-inflammatory properties for use in gastrointestinal and genitourinary smooth muscle disorders, primarily in the veterinary field.

Current Research Landscape and Unaddressed Questions Pertaining to this compound

The current research landscape for this compound appears to be limited, with a noticeable scarcity of recent, dedicated studies on the compound. Much of the contemporary research on 1,2,4-oxadiazole derivatives has shifted towards other therapeutic areas, such as oncology and infectious diseases. nih.govwisdomlib.org

Despite its established use in veterinary medicine, several questions regarding this compound remain unaddressed in the public scientific literature. A detailed, molecular-level understanding of its mechanism of action for both its spasmolytic and anti-inflammatory effects is not fully elucidated. While it is known to be a papaverine-like agent, the specific cellular targets and signaling pathways it modulates require further investigation.

Furthermore, there is a lack of publicly available, extensive quantitative data on its pharmacological activity, such as receptor binding affinities or IC50 values for specific enzymes. The majority of the available information is qualitative, describing its effects rather than providing precise, comparative data.

Table 2: Summary of Research Findings on this compound

| Area of Investigation | Summary of Findings |

| Spasmolytic Activity | Acts as a direct smooth muscle relaxant, similar to papaverine. |

| Anti-inflammatory Activity | Demonstrates anti-inflammatory effects. |

| Analgesic Activity | Early studies investigated its potential analgesic properties. |

| Antitussive Activity | Noted to have antitussive properties in animal models. |

| Antipyretic Activity | Observed to have antipyretic effects in animal studies. |

The lack of recent, in-depth research presents an opportunity for further scientific exploration. Future studies could focus on elucidating its precise mechanisms of action, conducting comprehensive quantitative pharmacological profiling, and exploring potential new therapeutic applications based on its dual activities. Such research would not only fill the existing knowledge gaps but also could potentially reposition this established compound in a modern therapeutic context.

Propiedades

IUPAC Name |

N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O.C6H8O7/c1-4-15(14-10-8-7-9-11-14)17-18-16(21-19-17)12-13-20(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,15H,4-6,12-13H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAULHLDTDDABL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C2=NOC(=N2)CCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048760 | |

| Record name | Proxazole citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132-35-4 | |

| Record name | Proxazole citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proxazole citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proxazole citrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Proxazole citrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[2-(diethylammonio)ethyl]-3-(1-phenylpropyl)-1,2,4-oxadiazolediylium citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROXAZOLE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR02IKM54O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Reactivity of Proxazole Citrate and Its Derivatives

Advanced Synthetic Methodologies for Oxadiazole Core Structures

The construction of the 1,2,4-oxadiazole (B8745197) ring, the foundational scaffold of proxazole (B1679793), can be achieved through several sophisticated synthetic strategies. Modern organic chemistry provides a versatile toolkit for the formation of this heterocycle, including palladium-catalyzed cross-coupling reactions and cycloadditions, which allow for the creation of a diverse library of derivatives.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a cornerstone of modern C-C bond formation. While not typically used to form the oxadiazole ring itself, it is an exceptionally powerful tool for the synthesis of substituted 1,2,4-oxadiazole derivatives. This methodology is particularly useful for attaching aryl or heteroaryl substituents to the oxadiazole core, a key step in creating structural diversity.

The general strategy involves preparing a halogenated 1,2,4-oxadiazole (e.g., a bromo- or iodo-substituted derivative) and coupling it with a suitable boronic acid or boronic ester. The reaction is catalyzed by a palladium complex and requires a base. This approach allows for the late-stage functionalization of the oxadiazole scaffold, enabling the synthesis of complex molecules from simpler, pre-formed heterocyclic precursors nih.govresearchgate.net. For instance, novel quinazolinylphenyl-1,3,4-oxadiazole derivatives have been successfully synthesized using this method, highlighting its applicability to related oxadiazole isomers nih.gov.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Oxadiazole Derivatives

| Catalyst | Base | Solvent System | Additives | Typical Yield |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | Bu₄NBr (PTC) | 85% |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | None | 70-90% |

| Pd(OAc)₂ | t-BuOK | DMF | PCy₃ (Ligand) | 75-95% |

Similar to the Suzuki reaction, the Stille coupling is another palladium-catalyzed cross-coupling reaction that forges C-C bonds. This reaction pairs an organohalide or pseudohalide with an organotin compound (organostannane) wikipedia.orgorganic-chemistry.org. It offers a complementary approach to the Suzuki coupling, particularly when the required boronic acids are unstable or difficult to prepare. The organostannanes are often stable to air and moisture, though their toxicity is a notable drawback wikipedia.org.

In the synthesis of oxadiazole derivatives, a halogenated oxadiazole can be coupled with an arylstannane, or an oxadiazole-stannane can be coupled with an aryl halide. This versatility allows for strategic bond disconnections when planning a synthesis nih.gov. The reaction mechanism proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination wikipedia.org. This method has been effectively used for the site-selective C-4 and C-5 elaboration of 1,3-oxazole derivatives, and the principles are directly applicable to the 1,2,4-oxadiazole system nih.gov.

Table 2: Comparison of Stille Coupling Partners for Heterocycle Synthesis

| Coupling Partner 1 (Electrophile) | Coupling Partner 2 (Nucleophile) | Key Advantage | Key Disadvantage |

|---|---|---|---|

| Halogenated Oxadiazole | Organostannane (e.g., Aryl-SnBu₃) | High functional group tolerance | Toxicity of tin reagents |

| Oxadiazole Triflates | Vinylstannane | Mild reaction conditions | Stoichiometric tin byproducts |

| Aryl Iodide | Oxadiazole-SnBu₃ | Alternative synthetic route | Preparation of stannane precursor needed |

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is one of the most fundamental and widely applied methods for the direct synthesis of the 1,2,4-oxadiazole ring chim.it. This reaction involves the combination of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile) to form a five-membered ring.

In the context of 1,2,4-oxadiazole synthesis, the most common pathway involves the reaction of a nitrile oxide (the 1,3-dipole) with a nitrile (the dipolarophile) chim.it. The nitrile oxide is typically generated in situ from an oxime precursor to avoid its dimerization. This method is highly efficient for producing 3,5-disubstituted 1,2,4-oxadiazoles, where the substituents are derived from the starting nitrile and oxime.

Beyond these core methodologies, several other strategies have been developed for the synthesis of the 1,2,4-oxadiazole core.

Amidoxime Acylation and Cyclization: This is arguably the most common and versatile route, considered a [4+1] approach. It involves the reaction of an amidoxime with a carboxylic acid or its activated derivative (such as an acyl chloride or ester). The initial reaction forms an O-acylamidoxime intermediate, which then undergoes thermal or base-catalyzed cyclodehydration to yield the 1,2,4-oxadiazole ring chim.it. A variety of coupling reagents, including HATU and EDC, can be used to facilitate the initial acylation researchgate.net.

Oxidative Cyclization: Newer methods have emerged that form the heterocyclic core through oxidative coupling. For example, N-acyl amidines can undergo oxidative formation of the N–O bond using reagents like phenyliodine(III) diacetate (PIDA) to yield 3-amino-1,2,4-oxadiazoles mdpi.com. Another approach involves the copper-catalyzed cascade reaction of amidines and methylarenes under mild conditions mdpi.com.

Table 3: Overview of Alternative Synthetic Strategies for 1,2,4-Oxadiazoles

| Strategy | Key Reactants | Typical Conditions | Advantages |

|---|---|---|---|

| Amidoxime Cyclization | Amidoxime + Carboxylic Acid/Acyl Chloride | Coupling agent (HATU, EDC), heat | High versatility, readily available starting materials |

| Oxidative Cyclization | N-Acyl Amidines + Oxidant (PIDA) | Room temperature, DMF | Mild conditions, forms N-O bond directly |

| [3+2] Cycloaddition | Nitrile Oxide + Nitrile | In situ generation of nitrile oxide | Direct ring formation, good regioselectivity |

Chemical Transformations and Stability of Proxazole Citrate (B86180)

The 1,2,4-oxadiazole ring is an aromatic heterocycle, but it possesses unique reactivity due to the presence of the N-O bond, which is the weakest link in the ring. This influences the chemical stability and potential degradation pathways of drugs like proxazole that contain this moiety.

The stability of the 1,2,4-oxadiazole ring is highly dependent on environmental conditions such as pH. Forced degradation studies on a different 1,2,4-oxadiazole derivative, BMS-708163, revealed that the ring is susceptible to both acidic and basic conditions, leading to ring-opening nih.gov.

At low pH: The N-4 atom of the oxadiazole ring becomes protonated. This activates the C-5 carbon for a nucleophilic attack (e.g., by water), which initiates ring cleavage to form an aryl nitrile degradation product nih.gov.

At high pH: A nucleophile attacks the C-5 carbon, leading to an anionic intermediate at N-4. In the presence of a proton source like water, this intermediate is protonated, facilitating the same ring-opening to yield the nitrile product nih.gov.

While specific oxidative degradation studies on proxazole citrate are not extensively published, oxidation is a common degradation pathway for many pharmaceuticals mdpi.com. Potential sites of oxidation on the proxazole molecule include the benzylic carbon (the carbon atom attached to both the phenyl group and the oxadiazole ring) and the nitrogen atoms of the diethylamino group.

Any chemical transformation, whether through hydrolysis or oxidation, alters the three-dimensional structure, polarity, and electronic distribution of the drug molecule. Since pharmacological efficacy is dependent on a precise "lock-and-key" interaction between the drug and its biological target (e.g., a receptor or enzyme), such structural changes can drastically reduce or eliminate its activity. For example, the cleavage of the oxadiazole ring would completely destroy the scaffold necessary for target binding. Similarly, oxidation of a side chain could introduce a polar group that sterically hinders binding or prevents the molecule from entering a hydrophobic binding pocket. Therefore, maintaining the chemical integrity of the 1,2,4-oxadiazole core and its substituents is critical for preserving the pharmacological efficacy of this compound dovepress.comresearchgate.net.

Table 4: Potential Degradation Pathways and Impact on Efficacy

| Degradation Pathway | Molecular Change | Predicted Impact on Pharmacological Efficacy |

|---|---|---|

| Acid/Base Hydrolysis | Cleavage of the 1,2,4-oxadiazole ring | Complete loss of activity due to destruction of the core pharmacophore |

| Benzylic Oxidation | Introduction of a hydroxyl or carbonyl group at the benzylic position | Significant reduction or loss of activity due to altered steric and electronic properties |

| N-Oxidation | Formation of an N-oxide at the diethylamino group | Altered polarity and binding interactions, likely reducing efficacy |

| N-Dealkylation | Removal of one or both ethyl groups from the side chain | Change in lipophilicity and potential loss of key binding interactions |

Hydrolytic Cleavage of Ester Bonds and Metabolite Formation

The stability of a drug molecule within the physiological environment is a critical determinant of its efficacy and duration of action. For compounds containing ester functionalities, hydrolytic cleavage is a primary metabolic pathway. While specific studies on the hydrolytic cleavage of ester bonds in this compound are not extensively detailed in publicly available literature, the general reactivity of the 1,2,4-oxadiazole ring system provides valuable insights into its potential metabolic fate.

The 1,2,4-oxadiazole ring is considered a bioisostere of ester and amide groups, suggesting a degree of stability. However, this ring is not entirely inert to hydrolysis. The susceptibility of the oxadiazole ring to cleavage is influenced by the nature and position of its substituents. In the context of proxazole, the key metabolic transformations would likely involve the cleavage of the 1,2,4-oxadiazole ring itself, which can be considered analogous to ester bond hydrolysis. This process would lead to the formation of metabolites with distinct chemical properties.

Potential Hydrolytic Pathways:

The hydrolysis of the 1,2,4-oxadiazole ring in proxazole could theoretically proceed through nucleophilic attack by water, potentially catalyzed by enzymes in the body. This would lead to the opening of the heterocyclic ring and the formation of more polar metabolites that can be more readily excreted. The primary site of hydrolytic attack would likely be the carbon atoms of the oxadiazole ring, which are rendered electrophilic by the adjacent nitrogen and oxygen atoms.

The expected metabolites resulting from the cleavage of the proxazole molecule would include derivatives of the original phenylpropyl and diethylaminoethyl side chains, along with fragments of the opened oxadiazole ring. The identification and characterization of these metabolites are crucial for understanding the compound's pharmacokinetic profile and for assessing any potential toxicity of the metabolic byproducts.

Complexation with Metal Ions and its Biological Implications

The interaction of drug molecules with endogenous metal ions can significantly influence their biological activity, distribution, and toxicity. The nitrogen atoms within the 1,2,4-oxadiazole ring of proxazole possess lone pairs of electrons, making them potential sites for coordination with metal ions. The formation of metal complexes can alter the physicochemical properties of the parent drug, including its solubility, lipophilicity, and ability to cross biological membranes.

Potential Metal Ion Interactions and Their Consequences:

Alteration of Bioavailability: Complexation with metal ions in the gastrointestinal tract could either enhance or hinder the absorption of proxazole. The formation of charged complexes might decrease membrane permeability, while the formation of neutral, lipophilic complexes could facilitate it.

Modulation of Therapeutic Activity: The biological target of proxazole may have a specific metal ion requirement or sensitivity. The formation of a proxazole-metal complex could either potentiate or inhibit the drug's interaction with its target receptor or enzyme.

Derivatization Strategies for Structure-Activity Relationship Elucidation

The systematic modification of a lead compound is a cornerstone of drug discovery, allowing for the exploration of the structure-activity relationship (SAR). By synthesizing and evaluating a series of derivatives, medicinal chemists can identify the key structural features responsible for therapeutic activity and optimize the compound for improved potency, selectivity, and pharmacokinetic properties.

Amide and Ester Formation from Carboxylic Acid Precursors

While proxazole itself does not possess a carboxylic acid group, the synthesis of proxazole derivatives often involves carboxylic acid precursors. The general synthetic route to 1,2,4-oxadiazoles frequently utilizes the reaction of an amidoxime with a carboxylic acid derivative, such as an acyl chloride or an ester. This synthetic handle provides a convenient point for introducing structural diversity.

By varying the carboxylic acid precursor used in the synthesis, a wide range of proxazole analogs with different substituents can be prepared. For instance, the phenylpropyl group at the 3-position of the oxadiazole ring in proxazole originates from 2-phenylpentanoic acid. By employing other carboxylic acids, this part of the molecule can be readily modified.

Table 1: Potential Modifications of Proxazole via Carboxylic Acid Precursors

| Precursor Carboxylic Acid | Resulting Substituent at Position 3 | Potential Impact on Activity |

| Phenylacetic acid | Benzyl | Altered steric and electronic properties |

| Cyclohexanecarboxylic acid | Cyclohexyl | Increased lipophilicity |

| Nicotinic acid | Pyridyl | Introduction of a basic nitrogen for potential new interactions |

Furthermore, the synthesis of prodrugs often involves the formation of ester or amide linkages to a parent drug molecule. If a carboxylic acid-containing analog of proxazole were to be synthesized, this group could be further derivatized to amides and esters to modulate the compound's properties, such as its solubility and membrane permeability.

Modifications for Enhanced Therapeutic Profiles

Beyond the modifications at the 3-position of the oxadiazole ring, other parts of the proxazole molecule can be altered to enhance its therapeutic profile. The diethylaminoethyl side chain at the 5-position is a key feature that influences the compound's basicity and interaction with biological targets.

Strategies for Modification:

Altering the Amino Group: The diethylamino group can be replaced with other alkylamines (e.g., dimethylamino, piperidino, morpholino) to fine-tune the basicity and steric bulk of the side chain. This can impact the compound's pKa, which in turn affects its ionization state at physiological pH and its ability to interact with ionic residues in a binding pocket.

Modifying the Ethyl Linker: The length of the ethyl linker between the oxadiazole ring and the amino group can be extended or shortened to optimize the spatial orientation of the basic nitrogen relative to the rest of the molecule.

Substitution on the Phenyl Ring: The phenyl ring of the phenylpropyl group can be substituted with various electron-donating or electron-withdrawing groups. These substitutions can influence the electronic properties of the entire molecule and its metabolic stability. For example, the introduction of fluorine atoms can block sites of metabolism and potentially increase the compound's half-life.

Table 2: Interactive Data on Potential Proxazole Modifications

| Modification Site | Example Modification | Expected Change in Property | Rationale for Enhanced Profile |

| Diethylamino Group | Pyrrolidino | Increased rigidity, altered basicity | Improved receptor binding affinity |

| Ethyl Linker | Propyl Linker | Increased flexibility and distance | Optimal positioning within the binding site |

| Phenyl Ring | 4-Fluoro substitution | Increased metabolic stability | Longer duration of action |

Through such systematic derivatization strategies, researchers can build a comprehensive understanding of the SAR of proxazole, paving the way for the design of new analogs with superior therapeutic properties.

Molecular Pharmacology and Mechanistic Studies of Proxazole Citrate

Elucidation of Proxazole (B1679793) Citrate's Mechanism of Action

Proxazole citrate (B86180), a compound identified as 3-α-phenylpropyl-5-β-diethylaminoethyl-1,2,4-oxadiazole citrate, exhibits a unique pharmacological profile characterized by both anti-inflammatory and antispasmodic properties. researchgate.net Its mechanisms of action are multifaceted, involving interactions with various molecular targets and modulation of key biochemical pathways.

Molecular Targets and Receptor Interactions

While the complete receptor binding profile of proxazole citrate is not fully elucidated, its actions suggest interactions with pathways that regulate smooth muscle tone and inflammation. As a spasmolytic agent with properties similar to papaverine, it likely influences intracellular signaling cascades that control smooth muscle contraction. smolecule.comncats.io The 1,2,4-oxadiazole (B8745197) core of proxazole is a structural motif found in compounds that interact with a variety of molecular targets, including G-protein coupled receptors (GPCRs). mdpi.com For instance, certain 1,2,4-oxadiazole derivatives have shown affinity for metabotropic glutamate (B1630785) receptors and chemokine receptors. mdpi.com However, specific receptor interactions for this compound remain an area for further investigation.

Biochemical Pathway Modulation in Smooth Muscle and Gastrointestinal Motility

This compound's primary effect on smooth muscle is relaxation, which is crucial for its therapeutic applications in functional gastrointestinal disorders. smolecule.comncats.io It is classified as a prokinetic agent, meaning it enhances gastrointestinal motility. clevelandclinic.orggutnliver.org This is achieved through the modulation of biochemical pathways that control muscle contraction. smolecule.com The antispasmodic action involves a direct inhibitory effect on smooth muscle spasms. researchgate.netncats.io This effect is specific, meaning it can inhibit spasms without significantly interfering with the normal physiological activity of the tissue. researchgate.netncats.io The underlying mechanism may involve the regulation of ion channels, such as those for calcium and sodium, which are essential for muscle contraction. clevelandclinic.orgpatsnap.com By potentially blocking calcium influx into smooth muscle cells, this compound could reduce the excessive contractions seen in spastic conditions. patsnap.com

Distinct Anti-Inflammatory Mechanisms devoid of Ulcerogenic Effects

A significant feature of this compound is its anti-inflammatory action that is notably free of the ulcerogenic effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netncats.io While many NSAIDs work by inhibiting cyclooxygenase (COX) enzymes, which can lead to gastric damage, this compound appears to have a different mechanism. researchgate.netpatsnap.comresearchgate.net Its anti-inflammatory activity is most effective against edematous responses. researchgate.netncats.io Furthermore, this compound has been shown to prevent ulcers induced by indomethacin (B1671933) without affecting gastric acid secretion. researchgate.netncats.io This suggests that its anti-inflammatory pathway is independent of the prostaglandin (B15479496) synthesis inhibition that characterizes many NSAIDs. gutnliver.org The search for anti-inflammatory agents without gastrointestinal side effects is a significant area of research, and this compound's properties make it a compound of interest in this regard. rrpharmacology.ru

Investigation of Anti-Spasmodic Action at Vascular and Intestinal Levels

The antispasmodic activity of this compound extends to both vascular and intestinal smooth muscle. researchgate.netncats.io This broad action allows for the specific inhibition of smooth muscle spasms in different parts of the body. researchgate.net This property is particularly beneficial in conditions characterized by ischemic-inflammatory processes. researchgate.net The ability to relax vascular smooth muscle can lead to vasodilation, which may be beneficial in certain circulatory conditions. google.com.na In the intestines, this same relaxing effect helps to alleviate the cramping and pain associated with functional gastrointestinal disorders. smolecule.com

Pharmacodynamics of this compound

The pharmacodynamics of this compound describe the relationship between drug concentration and its observed effects. Studies on similar compounds, such as piperazine (B1678402) citrate, have shown a dose-dependent effect on physiological parameters like blood pressure. academicjournals.org For this compound, its antispasmodic and anti-inflammatory actions are the primary pharmacodynamic effects of interest. The onset and duration of these effects would be critical determinants of its therapeutic use. While specific data on the dose-response curve, onset, and duration of action for this compound are not extensively detailed in the provided search results, its classification as a spasmolytic and anti-inflammatory agent implies a concentration-dependent interaction with its molecular targets to produce the desired therapeutic outcomes. researchgate.netsmolecule.com

Table of Research Findings on this compound's Mechanisms

| Mechanistic Aspect | Finding |

|---|---|

| Molecular Targets | While specific receptors are not fully identified, its actions suggest interaction with pathways regulating smooth muscle and inflammation. smolecule.commdpi.com |

| Biochemical Pathways | Modulates pathways controlling smooth muscle contraction, leading to relaxation and increased gastrointestinal motility. researchgate.netsmolecule.comncats.io |

| Anti-Inflammatory Action | Exhibits anti-inflammatory effects, particularly against edema, without causing ulcers typical of NSAIDs. researchgate.netncats.io It can also prevent indomethacin-induced ulcers. researchgate.netncats.io |

| Anti-Spasmodic Action | Specifically inhibits smooth muscle spasms in both vascular and intestinal tissues without disrupting normal function. researchgate.netncats.io |

| Enzymatic Interactions | Proposed to inhibit aminotransferases by forming an amide bond that interferes with coenzyme binding. bioline.org.br |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Papaverine |

| Indomethacin |

| Piperazine citrate |

Dose-Response Relationships in Target Systems

This compound exhibits a clear dose-dependent anti-inflammatory effect. In studies utilizing the carrageenan-induced paw edema model in rats, a standard method for assessing anti-inflammatory activity, the administration of proxazole results in a measurable reduction of edema. The inflammatory response induced by carrageenan is biphasic, with an initial phase mediated by histamine (B1213489) and serotonin, followed by a later phase involving prostaglandins. nih.govnih.govmhmedical.com The anti-inflammatory action of proxazole is particularly noted against such edematous responses. numberanalytics.com

Time-Course of Pharmacological Effects

The time-course of a drug's effect, encompassing its onset, peak, and duration, is a critical aspect of its pharmacodynamic profile. For anti-inflammatory agents tested in the carrageenan paw edema model, the effects are typically observed within hours of administration. The inflammatory response to carrageenan itself has a well-defined time course, with a peak swelling usually observed around 3 to 5 hours after injection. nih.gov

Pharmacological interventions with NSAIDs like naproxen (B1676952) and indomethacin show significant anti-inflammatory activity within the first 5 hours post-carrageenan injection, with their effects diminishing thereafter in single-dose studies. nih.gov The analysis of the time course of drug effects is essential for establishing a rational dosing regimen. nih.gov While detailed studies specifying the exact onset, time to peak effect, and duration of action for this compound are not extensively documented in contemporary sources, its action against edematous responses implies a time-dependent effect aligned with the progression of the inflammatory process it is intended to counter. numberanalytics.com The half-life of a drug is a key determinant of its duration of action; for example, dapsone, another drug with anti-inflammatory properties, has a mean elimination half-life of 20-30 hours, influencing its dosing schedule.

Pharmacokinetics of this compound and its Metabolites

Metabolic Pathways and Metabolite Identification

Biotransformation is the process by which the body chemically modifies xenobiotics, like drugs, to facilitate their elimination. This process typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation). Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on the drug molecule. nih.gov Phase II reactions then conjugate these modified compounds with endogenous molecules to increase their water solubility for excretion.

This compound undergoes biotransformation in the body, and it is primarily excreted in both urine and feces as metabolites. The primary characteristic of these metabolites is that they are pharmacologically inactive. While the exact structures of the individual metabolites are not detailed in available literature, the process of metabolism for a compound like proxazole likely involves common pathways such as oxidation and hydrolysis. nih.gov The liver is the main site for these metabolic processes, utilizing a host of enzymes to convert the parent drug into these more readily excretable, inactive forms.

Biotransformation Enzymes Involved in this compound Metabolism

The biotransformation of drugs is catalyzed by a wide range of enzymes. Phase I reactions are predominantly carried out by the cytochrome P450 (CYP450) superfamily of enzymes, which are located mainly in the liver. These enzymes are responsible for the metabolism of a vast number of drugs through oxidative reactions. Other Phase I enzymes include esterases, which are responsible for hydrolysis reactions. nih.gov

Phase II reactions are carried out by transferase enzymes, which conjugate drugs and their metabolites with molecules such as glucuronic acid (by UDP-glucuronosyltransferases), sulfate (B86663) (by sulfotransferases), or glutathione (B108866) (by glutathione S-transferases). nih.gov Given that proxazole is metabolized into inactive compounds, it is highly probable that it serves as a substrate for one or more of these enzyme systems. The specific CYP450 isozymes or other enzymes involved in the metabolism of this compound have not been explicitly identified in the reviewed literature. The balance between Phase I and Phase II enzyme activity is crucial in determining the rate of detoxification and clearance of a drug from the body.

Influence of Metabolites on Overall Pharmacological Activity

The pharmacological consequence of drug metabolism can vary significantly; metabolites can be active, inactive, or even toxic. In the case of this compound, its metabolites are reported to be mainly inactive. This indicates that the observed therapeutic effects, namely the anti-inflammatory and antispasmodic actions, are attributable to the parent compound, proxazole, itself.

When metabolites are inactive, the termination of the drug's pharmacological effect is directly linked to its rate of metabolic conversion. This contrasts with drugs that are converted to active metabolites, where the duration and profile of action can be influenced by the formation and subsequent elimination of these active species. The excretion of proxazole as inactive metabolites suggests that the metabolic process is one of detoxification, rendering the compound more water-soluble and facilitating its removal from the body without contributing further to the therapeutic effect. This characteristic is advantageous as it simplifies the pharmacokinetic and pharmacodynamic relationship, making the drug's effects more predictable based on the concentration of the parent molecule.

Preclinical Research and Efficacy Assessment

In Vitro Pharmacological Investigations

The in vitro evaluation of oxadiazole derivatives has spanned a wide range of cellular and molecular assays to elucidate their mechanisms of action and therapeutic potential.

The anti-inflammatory potential of oxadiazole derivatives has been investigated using various cell-based assays that measure the inhibition of key inflammatory mediators. A common approach involves the use of cell lines such as murine macrophages (RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

In one study, a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were evaluated for their anti-inflammatory activity. The results indicated that some of these compounds significantly inhibited the production of inflammatory markers. For instance, derivatives Ox-6d and Ox-6f demonstrated notable anti-inflammatory effects, with percentage inhibitions of 70.56% and 74.16%, respectively, in an in vitro assay, compared to the standard drug ibuprofen, which showed 84.31% activity at the same concentration. mdpi.com

Another study on 1,3,4-oxadiazole (B1194373) derivatives investigated their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. Compound 4e from this series was a potent inhibitor of carrageenan-induced edema and also showed selectivity for COX-2 over COX-1, with IC50 values of 0.4 µM for COX-2 and 41.6 µM for COX-1. tandfonline.com This selectivity is a desirable trait for anti-inflammatory agents as it may reduce gastrointestinal side effects associated with non-selective NSAIDs.

Furthermore, some 1,2,4-oxadiazole (B8745197) derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). researchgate.net One particular 1,2,4-oxadiazole compound was identified as a potent inhibitor of cytokine production, with an IC50 of 0.87 μM in cell lines. researchgate.net

The Human Red Blood Cell (HRBC) membrane stabilization method is another in vitro model used to assess anti-inflammatory activity. In one study, newly synthesized 1,3,4-oxadiazole derivatives were tested, with compounds 4h and 4a showing maximum protection of 90.76% and 88.35% respectively, at a concentration of 500 µg/ml, which was comparable to the standard drug diclofenac (B195802) sodium (91.86%). ijzi.net

The analgesic activity of proxazole (B1679793) is mentioned in several sources, though detailed in vitro cellular models for this effect are not specified. nih.gov However, the analgesic action of many drugs is linked to the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2). As mentioned previously, some oxadiazole derivatives have demonstrated significant COX inhibitory activity. For instance, a series of triazin-3(2H)-one derivatives bearing a 1,3,4-oxadiazole moiety were synthesized and evaluated for their analgesic and anti-inflammatory activities. Compounds 4d , 4e , and 4g from this series exhibited comparable analgesic activity to standard drugs in animal models. nih.gov The most active compound, 4d , had a COX-2 IC50 of 3.07 μM. nih.gov Another study on o-benzoyl benzoic acid based 1,3,4-oxadiazole analogues also identified compounds with significant analgesic activity, with compound 13e showing maximum effect in the tail immersion method. sciforum.net

The cytotoxic potential of oxadiazole derivatives has been extensively studied against various cancer cell lines. These studies are crucial for identifying potential anticancer agents and for understanding the safety profile of these compounds.

A study on novel 1,2,4 and 1,3,4-oxadiazole molecular hybrids based on ferulic and caffeic acid evaluated their cytotoxic activity against several glioblastoma and other cancer cell lines. Compound 5 showed significant inhibitory activity with IC50 values of 35.1 μM (U87), 34.4 μM (T98G), 37.9 μM (LN229), 14.2 μM (SKOV3), 30.9 μM (MCF7), and 18.3 μM (A549). tubitak.gov.tr

Another investigation into 1,2,4-oxadiazole derivatives reported potent cytotoxicity against various human cancer cell lines. For example, compounds 9a-c exhibited high activity against MCF-7 and HCT-116 cell lines, with IC50 values as low as 0.19 μM and 1.17 μM, respectively. nih.gov Furthermore, a series of 1,2,4-oxadiazole incorporated 1,2,3-triazole-pyrazoles were tested, with compound 10b showing remarkable anticancer activity against PC3, A549, MCF-7, and DU-145 cell lines with IC50 values of 0.01±0.008 µM, 0.45±0.023 µM, 0.081±0.0012 µM, and 1.77±0.33 µM, respectively. researchgate.net

While specific data on the antimicrobial activity of proxazole citrate (B86180) is not detailed, the oxadiazole scaffold is a common feature in many compounds with potent antimicrobial and anti-biofilm properties.

A study on substituted 1,2,4-oxadiazoles identified compounds OX7 and OX11 as effective growth inhibitors against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values of 31.25 and 15.75 μg/mL, respectively. maynoothuniversity.ie These compounds also demonstrated the ability to disrupt biofilm formation. maynoothuniversity.ie

In another study, three 1,3,4-oxadiazole derivatives (OZE-I , OZE-II , and OZE-III ) showed potent antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with MICs ranging from 4 to 32 μg/ml. nih.gov These compounds also prevented biofilm formation in a dose-dependent manner. nih.gov

Isoxazole-linked 1,3,4-oxadiazole derivatives have also been investigated. One such compound, ED , was more effective against Gram-positive bacteria, with an MIC of 31.25 mg/L against S. epidermidis and 62.5 mg/L against S. aureus and Str. pyogenes. mdpi.com The Minimal Biofilm Eradication Concentration (MBEC) values were generally 2-4 times higher than the MIC values. mdpi.com

There is an indirect suggestion that proxazole citrate may inhibit aminotransferases by forming an amide bond with an aminosyl group of the enzyme, which would prevent its interaction with the coenzyme pyridoxal (B1214274) phosphate. However, this hypothesis stems from a study on sodium benzoate (B1203000) and has not been directly confirmed for this compound.

In contrast, direct enzyme inhibition studies have been conducted on other oxadiazole derivatives. For instance, a series of 1,2,4-oxadiazole thioether derivatives were tested for their inhibitory potential against xanthine (B1682287) oxidase (XO), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Compound 4h from this series showed potent inhibition of XO with an IC50 value of 0.41 ± 0.067 µM, which was more potent than the standard drug allopurinol (B61711) (IC50 = 0.75 μM). uludag.edu.tr The same compound also inhibited AChE and BChE with IC50 values of 0.95 ± 0.42 µM and 1.49 ± 0.45 µM, respectively. uludag.edu.tr

Furthermore, a series of 2-benzylidenebenzofuran-3(2H)-ones were synthesized and evaluated as inhibitors of alkaline phosphatase (AP). Several of these compounds exhibited excellent inhibitory activity, with IC50 values in the low micromolar range. Notably, compound 20 was a potent inhibitor with an IC50 of 1.055 ± 0.029 μM, which was more active than the standard inhibitor KH2PO4 (IC50 = 2.80 ± 0.065 μM). rsc.org Another study on 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) derivatives also identified potent alkaline phosphatase inhibitors, with compound 6p having an IC50 of 0.044 ± 0.001 µM. researchgate.net

In Vivo Efficacy Studies in Animal Models

This compound, a compound recognized for its anti-inflammatory and antispasmodic properties, has been the subject of various preclinical investigations to determine its therapeutic potential across a range of pathological conditions. researchgate.net These studies, conducted in various animal models, have provided foundational knowledge on its efficacy in simulated disease states.

Models of Functional Gastrointestinal Disorders

Proxazole is classified as a drug for functional gastrointestinal disorders (FGID). drugbank.com Animal models are crucial for understanding the pathophysiology of FGIDs, such as irritable bowel syndrome (IBS) and functional dyspepsia, and for evaluating the efficacy of potential new treatments. nih.govnih.gov These models often involve inducing stress or a post-inflammatory state to mimic the symptoms of human FGIDs, including visceral hypersensitivity and altered gut motility. nih.govnih.gov

One common approach is the use of chemical irritants like acetic acid to induce colitis in rats, which serves as a model for inflammatory bowel disease (IBD) and can be used to study post-inflammatory GI disorders. nih.govnih.govmdpi.com In such models, researchers assess the ability of a compound to reduce inflammation, tissue damage, and associated symptoms. mdpi.comarchivesofmedicalscience.com Proxazole's known antispasmodic activity on intestinal smooth muscle suggests its potential utility in these models by inhibiting spasms without affecting normal physiological activity. researchgate.net While proxazole is categorized for FGID use, specific efficacy data from these models in the public domain are limited.

Models of Acute Renal Insufficiency and Renal Hypertension

The efficacy of this compound has been evaluated in animal models of renal disease, including experimentally induced renal hypertension. researchgate.netncats.io In a key study using a rat model where hypertension was induced by bilateral renal encapsulation with latex (a modification of the Grollman method), proxazole demonstrated a significant preventive effect on the development of high blood pressure. researchgate.net This model is used as an index of renal alterations, suggesting a link between the induced hypertension and underlying kidney pathology. researchgate.net

The protective action of proxazole was observed when the compound was administered for 50 days following the procedure. researchgate.net The study highlighted that proxazole's effect was not on already established hypertension but rather on its prevention, indicating a potential role in mitigating the pathological processes leading to renal hypertension. researchgate.net Animal models of acute kidney injury and chronic kidney disease are essential for developing new therapeutic strategies. nih.govnih.gov For instance, contrast-induced acute kidney injury models in rabbits are used to assess the protective effects of new therapeutic agents. plos.org

| Parameter | Control Group | Proxazole-Treated Group | Statistical Significance |

| Systolic Blood Pressure (mmHg) at Day 50 | ~160 | ~130 | P<0.001 |

| Body Weight Increase (g) at Day 50 | ~80 | ~100 | Not significant at all readings |

Table 1: Effects of Proxazole on Blood Pressure and Body Weight in a Rat Model of Renal Hypertension. Data is approximated from graphical representations in the cited research. researchgate.net

Evaluation in Ischemic-Inflammatory Processes

Proxazole's combined anti-inflammatory and antispasmodic properties make it a candidate for conditions involving ischemic-inflammatory processes. researchgate.net Its efficacy has been explored in models of acute inflammation, such as carrageenan-induced pleurisy. nih.gov This model is widely used to screen anti-inflammatory drugs by measuring the volume of pleural exudate and the migration of leukocytes. nih.govscielo.brnih.gov The initial phase of this inflammatory response is mediated by histamine (B1213489) and serotonin, followed by a later phase sustained by prostaglandins. nih.gov

Proxazole's anti-inflammatory action is noted to be most effective against edematous responses. researchgate.net This suggests that in the carrageenan-induced pleurisy model, proxazole would likely be effective in reducing the formation of pleural exudate. Animal models of ischemic stroke, which involve the occlusion of a cerebral artery, are also used to evaluate treatments for ischemic and inflammatory damage in the brain. nih.gov

Comparative Efficacy Studies with Existing Therapeutic Agents

A notable characteristic of proxazole is its ability to prevent ulcers induced by other anti-inflammatory drugs, such as indomethacin (B1671933), without altering gastric acid secretion. researchgate.net This positions it uniquely when compared to many non-steroidal anti-inflammatory drugs (NSAIDs) that are known to cause gastrointestinal ulcers. researchgate.netnih.gov

In models of acute inflammation, new agents are often compared against standard anti-inflammatory drugs like indomethacin and dexamethasone. scielo.br For example, in the carrageenan-induced pleurisy model, the efficacy of a test compound is benchmarked against the reduction in inflammatory markers achieved by these established drugs. scielo.br While direct comparative efficacy studies detailing the performance of proxazole against other specific agents in various models are not extensively detailed in the available literature, its distinct profile of having both anti-inflammatory and antispasmodic effects without being ulcerogenic provides a basis for its therapeutic consideration. researchgate.net

Biomarker Identification for Predicting Therapeutic Response

The identification of biomarkers is a critical aspect of modern drug development, aiming to predict which patient populations are most likely to respond to a particular therapy. nih.govcrownbio.com In preclinical research, biomarkers can be used to assess the engagement of a drug with its target and the subsequent pharmacological response. nih.govcrownbio.com For instance, in inflammation models, levels of pro-inflammatory cytokines like TNF-α and IL-6, or enzymes such as myeloperoxidase (MPO), can serve as biomarkers to quantify the anti-inflammatory effect of a compound. mdpi.comarchivesofmedicalscience.comunimi.it

In the context of proxazole, while specific studies dedicated to identifying predictive biomarkers for its therapeutic response are not prominently available, the established mechanisms of action provide potential candidates. For its anti-inflammatory effects, a decrease in prostaglandins, leukotrienes, or other inflammatory mediators could serve as pharmacodynamic biomarkers. semanticscholar.org For its use in renal hypertension, markers of renal function and blood pressure would be key indicators of response. researchgate.net The development of reliable biomarkers requires extensive validation in both animal models and subsequent clinical trials to ensure they can consistently and accurately predict therapeutic outcomes. crownbio.com

Clinical Research Methodologies and Outcomes for Proxazole Citrate

Design and Implementation of Clinical Trials

The design and implementation of clinical trials are critical for determining the efficacy of a new therapeutic agent. drexel.edu This process involves a structured approach to minimize bias and ensure that the results are both reliable and valid. thepafp.orgcore-md.eu Randomized controlled trials (RCTs) are considered the gold standard for evaluating medical interventions. cancerletter.com

Phases of Clinical Development

The clinical development of a compound like proxazole (B1679793) citrate (B86180) would typically proceed through several distinct phases, each with a specific objective. wikipedia.orgeupati.eu

Phase I: These initial studies are primarily focused on assessing the safety of the drug in a small group of healthy volunteers or sometimes in patients. uc.edu The goal is to determine a safe dosage range and identify any immediate adverse effects. patheon.com For proxazole citrate, researchers would administer escalating single doses to evaluate how the drug is absorbed, distributed, metabolized, and excreted by the body. uc.edu

Phase II: Once a drug is deemed safe in Phase I, Phase II trials are conducted in a larger group of patients who have the condition the drug is intended to treat, such as functional gastrointestinal disorders. ncats.iouc.edu The primary goals of Phase II are to evaluate the drug's effectiveness and to continue to monitor its safety. wikipedia.org These trials may be designed as randomized controlled trials to compare the effects of this compound against a placebo. wikipedia.org

Phase III: These are large-scale trials involving several hundred to several thousand participants, designed to confirm the drug's efficacy, monitor side effects, and compare it to existing treatments. uc.eduucb.com The data gathered in Phase III is crucial for seeking regulatory approval for the drug to be marketed to the public. uc.edu

Phase IV: Also known as post-marketing surveillance, Phase IV trials occur after a drug has been approved and is on the market. ucb.com These studies are designed to monitor the drug's long-term effectiveness and safety in a broad population and to identify any rare or long-term side effects. zy91.com

A hypothetical summary of the clinical development phases for this compound is presented below.

| Phase | Primary Goal | Typical Number of Participants | Duration |

| Phase I | Evaluate safety and dosage range in healthy volunteers. uc.edu | 20-100 patheon.com | Up to 1 year biostock.se |

| Phase II | Assess efficacy and continue safety evaluation in patients with the target condition. uc.edu | 100-300 ucb.com | Up to 2 years biostock.se |

| Phase III | Confirm efficacy, monitor side effects, and compare to standard treatments in a large patient group. uc.edu | 300-3,000+ patheon.com | 1-4 years |

| Phase IV | Monitor long-term safety and effectiveness in the general population after approval. ucb.com | Several thousand patheon.com | Ongoing |

Randomized Controlled Trial (RCT) Designs

Randomized controlled trials are fundamental to evidence-based medicine, providing the most reliable evidence of a treatment's effectiveness by minimizing bias. core-md.eu Several RCT designs could be employed to evaluate this compound.

Parallel Group Designs

The parallel group design is the most common type of clinical trial. nih.goveupati.eu In this design, participants are randomly assigned to one of two or more groups, or "arms." nih.gov Each arm receives a different treatment simultaneously, and the groups are followed over a specified period to compare outcomes. theisn.org For instance, a parallel group trial for this compound could involve one group receiving this compound and a control group receiving a placebo or the current standard of care for a condition like a functional gastrointestinal disorder. ncats.iolindushealth.com

Below is a hypothetical data table illustrating the kind of outcomes that might be measured in a parallel group trial for this compound in treating symptoms of a gastrointestinal disorder.

| Outcome Measure | This compound Group (n=150) | Placebo Group (n=150) | p-value |

| Mean Reduction in Abdominal Pain Score (0-10 scale) | 4.2 | 2.1 | <0.001 |

| Percentage of Patients Reporting Symptom Improvement | 65% | 30% | <0.001 |

| Change in Quality of Life Score (1-100 scale) | +15 | +5 | <0.01 |

Crossover Designs

In a crossover trial, each participant receives all of the treatments being studied, but in a different order. lilly.com For example, in a two-period crossover trial, participants would be randomized to receive either this compound first followed by a placebo, or the placebo first followed by this compound. manchester.ac.uk A "washout" period with no treatment is typically included between the treatment periods to prevent the effects of the first treatment from carrying over to the second. lilly.com This design is efficient as each participant acts as their own control, which can reduce the required sample size. lilly.com It is best suited for chronic, stable conditions where the treatment provides symptomatic relief. manchester.ac.uk

A hypothetical outcome from a crossover trial for this compound is shown below.

| Outcome Measure | Treatment Period 1 | Treatment Period 2 |

| Sequence A (this compound -> Placebo) | Mean Symptom Score: 3.5 | Mean Symptom Score: 6.8 |

| Sequence B (Placebo -> this compound) | Mean Symptom Score: 7.1 | Mean Symptom Score: 3.2 |

Factorial Designs

A factorial design allows researchers to evaluate two or more interventions simultaneously in a single trial. theisn.orgnih.gov In a 2x2 factorial design, participants are randomized to one of four groups, for example: 1) this compound alone, 2) another active drug alone, 3) a combination of both, or 4) a placebo. mhmedical.com This design is efficient and can also be used to test for interactions between the treatments. googleapis.com A patent application has mentioned a trial with a 2 by 2 factorial design that included this compound in a list of potential agents. googleapis.com

The table below illustrates a hypothetical 2x2 factorial design.

| Drug B | Placebo for B | |

| This compound | Group 1: this compound + Drug B | Group 2: this compound + Placebo for B |

| Placebo for this compound | Group 3: Placebo for this compound + Drug B | Group 4: Double Placebo |

Withdrawal Group Designs

A randomized withdrawal trial is used to assess the continued need for a medication in patients who have shown a positive response to it. researchgate.neteupati.eu In this design, patients who respond well to this compound during an initial open-label phase would then be randomized to either continue receiving this compound or switch to a placebo. eupati.eunih.gov The primary endpoint is often the time it takes for the disease to relapse or for symptoms to worsen in the placebo group compared to the group continuing the active treatment. researchgate.netisciii.es This design is particularly useful for evaluating treatments for chronic conditions. eupati.eu

A hypothetical data table for a withdrawal trial could look like this:

| Endpoint | Continued this compound (n=50) | Switched to Placebo (n=50) | Hazard Ratio |

| Symptom Relapse within 6 Months | 10% (5 patients) | 40% (20 patients) | 0.25 |

| Mean Time to Relapse (days) | Not reached | 85 | - |

Clinical Trial Protocol Development and Ethical Considerations

A protocol for a this compound trial would begin with a thorough background on the compound, detailing its pharmacological properties as a spasmolytic and anti-inflammatory agent. researchgate.net The rationale for its investigation in a specific condition, such as functional gastrointestinal disorders or renal insufficiency, would be clearly articulated, supported by preclinical data. researchgate.net

Ethical considerations are paramount in clinical trial design. For any study involving this compound, obtaining informed consent from all participants would be a critical step. This process ensures that individuals are fully aware of the study's purpose, procedures, potential risks, and benefits before agreeing to participate. In the context of older trials, the standards for informed consent may have differed from today's more stringent requirements, but the fundamental principle of voluntary participation would have been a cornerstone.

The protocol would also detail the criteria for patient selection and exclusion, the treatment regimen, and the methods for assessing efficacy and safety. An independent ethics committee or institutional review board would have been responsible for reviewing and approving the protocol to safeguard the rights and well-being of the study subjects.

Statistical Methodologies for Clinical Data Analysis

The statistical methodologies for analyzing data from clinical trials of this compound would be dictated by the trial's design and primary endpoints. While specific statistical analysis plans for historical this compound trials are not publicly accessible, standard statistical practices for the types of conditions it was investigated for would have been employed.

For instance, in a trial assessing the efficacy of this compound in functional gastrointestinal disorders, statistical analysis would likely involve comparing changes in symptom scores (e.g., for abdominal pain, bloating) between the this compound group and a placebo or active comparator group. Depending on the data's distribution, parametric tests (like t-tests or ANOVA) or non-parametric tests (such as the Mann-Whitney U test or Kruskal-Wallis test) would be used to determine the statistical significance of any observed differences.

In studies examining the effects on renal function, key parameters such as glomerular filtration rate (GFR) and renal plasma flow would be the primary outcomes. smolecule.com Statistical analysis would focus on comparing the mean changes in these parameters from baseline to the end of the treatment period between the different study arms.

For all trials, an intention-to-treat (ITT) analysis would be the preferred approach, including all randomized patients in the final analysis, regardless of whether they completed the study. This method provides a more conservative and real-world estimate of the treatment's effect. The level of statistical significance would typically be set at a p-value of <0.05.

Clinical Efficacy in Specific Therapeutic Areas

Outcomes in Functional Gastrointestinal Disorders

This compound is described as a spasmolytic agent used for functional gastrointestinal disorders. smolecule.comwikipedia.org Its mechanism of action, which involves the specific inhibition of smooth muscle spasm at the intestinal level, provides a rationale for its use in these conditions. researchgate.net It is also noted to possess anti-inflammatory properties that are distinct from many other anti-inflammatory drugs, as it primarily acts against edematous responses and is not associated with ulcerogenic effects. researchgate.net

However, detailed clinical trial data demonstrating its efficacy in functional gastrointestinal disorders, including specific outcomes on symptom relief and quality of life, are not extensively available in the public domain. Clinical experience and its classification as a drug for functional gastrointestinal disorders suggest its use in managing symptoms such as abdominal cramps and discomfort associated with these conditions. drugbank.com

Outcomes in Acute Renal Insufficiency

The potential utility of this compound in renal conditions has been a subject of clinical investigation. One study examined the effects of proxazole on renal function in patients with chronic renal failure. smolecule.com In this trial, intravenous administration of proxazole to 13 patients with a mean creatinine (B1669602) clearance of 46.4 ml/min/1.73 m2 did not lead to an improvement in renal plasma flow or glomerular filtration rate. smolecule.com Furthermore, the drug did not prevent or alter nor-adrenaline induced renal ischemia. smolecule.com

The study also involved the oral administration of 400 mg of proxazole daily for at least 90 days to 11 patients with chronic renal failure. smolecule.com The results indicated that this longer-term oral administration was also ineffective in improving renal function in this patient population. smolecule.com The researchers concluded that at the dosages used, both intravenous and oral proxazole were not effective in enhancing renal function in individuals with chronic renal failure. smolecule.com The use of this compound in acute renal insufficiency is mentioned in some literature, but specific clinical outcome data for this indication is scarce. smolecule.commedkoo.com

Clinical Observations in Cerebrovascular Insufficiency

A controlled clinical trial of proxazole in cerebrovascular insufficiency was conducted and published in 1974. drugfuture.com This suggests that the vasodilatory properties of proxazole, a papaverine-like agent, were explored for their potential benefits in conditions characterized by reduced blood flow to the brain. researchgate.netsmolecule.com However, the detailed results and specific clinical observations from this trial are not available in the readily accessible literature. Therefore, a conclusive statement on its efficacy in this therapeutic area cannot be made.

Pharmacoeconomic Analysis in Clinical Applications

There is no available information in the searched literature specifically detailing the pharmacoeconomic analysis of this compound for its clinical applications. Pharmacoeconomic evaluations, such as cost-effectiveness, cost-utility, or cost-benefit analyses, are crucial for determining the economic value of a healthcare intervention. oup.comresearchgate.net

For a medication like this compound, a pharmacoeconomic analysis would ideally compare its costs (including drug acquisition, administration, and management of any side effects) to its health outcomes (such as symptom improvement, improved quality of life, or avoidance of more costly interventions) relative to other treatments.

In the context of functional gastrointestinal disorders, a cost-effectiveness analysis would compare this compound to other antispasmodics or treatments for these conditions. turkjgastroenterol.orgduke.edu For acute renal insufficiency, an economic evaluation would be more complex, likely comparing a treatment regimen that includes this compound to one that does not, with outcomes focused on the cost per quality-adjusted life year (QALY) gained or the avoidance of dialysis. oup.comnih.gov Given the lack of specific data for this compound, any such analysis would be speculative. The absence of pharmacoeconomic data for older drugs is not uncommon, as this type of analysis became more standard in later years.

Drug Interactions Involving Proxazole Citrate

The study and management of drug-drug interactions (DDIs) are critical components of pharmacotherapy, ensuring both the efficacy and safety of treatments. For the compound proxazole (B1679793) citrate (B86180), a spasmolytic agent, specific data on its interactions with other drugs are notably scarce. As of current scientific literature, no dedicated drug-drug interaction studies have been submitted, and no specific interactions have been reported in human subjects. ncats.io Therefore, this article will delineate the established mechanisms and predictive models for drug-drug interactions that would be theoretically applicable to proxazole citrate, providing a framework for its potential interaction profile.

Toxicological Assessment and Safety Profiling

Mechanisms of Proxazole (B1679793) Citrate (B86180) Toxicity

The toxicological profile of proxazole citrate is not extensively detailed in publicly available literature. However, based on its chemical structure and the general understanding of drug metabolism and toxicity, several potential mechanisms can be postulated.

Reactive Metabolite Formation and its Role in Organ Toxicity

The biotransformation of this compound may lead to the formation of reactive metabolites. The molecule contains a 1,2,4-oxadiazole (B8745197) ring, a phenylpropyl group, and a diethylaminoethyl moiety. nih.govresearchgate.net Metabolic processes, primarily occurring in the liver through cytochrome P450 (CYP450) enzymes, could potentially generate electrophilic intermediates. mdpi.com These reactive species can form covalent bonds with nucleophilic sites on cellular macromolecules such as proteins, DNA, and lipids, leading to cellular dysfunction and toxicity. epa.gov The formation of protein adducts is a known mechanism of toxicity for various xenobiotics. epa.gov While the primary metabolic pathways for many arylaliphatic amines involve detoxification, the potential for the formation of reactive aldehydes, isocyanates, or arene epoxides exists, which could contribute to organ damage. epa.gov

Oxidative Stress Induction Pathways

The metabolism of this compound could also induce oxidative stress. This can occur through the generation of reactive oxygen species (ROS) during enzymatic reactions or by depleting cellular antioxidant defenses, such as glutathione (B108866). An imbalance between ROS production and the cell's ability to detoxify these reactive intermediates can lead to oxidative damage to cellular components, including lipids (lipid peroxidation), proteins, and DNA. googleapis.com DNA damage induced by oxidative stress is a significant contributor to cellular injury. googleapis.com

Intracellular Target Dysfunction

This compound and its metabolites may interfere with the function of specific intracellular targets, leading to toxicity. epo.orggoogle.com As a spasmolytic agent, its primary pharmacological action involves the relaxation of smooth muscle. researchgate.netsmolecule.com Off-target effects or excessive on-target activity could potentially disrupt normal cellular processes in various organs. For instance, interference with essential signaling pathways or enzyme functions within cells could lead to a cascade of events culminating in cell death or organ dysfunction. google.com

Immune-Mediated Hypersensitivity Reactions

Drug hypersensitivity reactions (DHRs) can be a cause of toxicity for many pharmaceutical compounds. frontiersin.org These reactions can be immediate (Type I, IgE-mediated) or delayed (Type II, III, and IV, T-cell mediated). actascientific.com Immediate reactions often manifest as urticaria, angioedema, or anaphylaxis, while delayed reactions can present as various skin rashes or organ-specific damage. actascientific.comallergy.org.au The potential for this compound to act as a hapten, where it or its metabolites bind to endogenous proteins to form immunogenic adducts, could trigger an immune response in susceptible individuals. frontiersin.orggoogleapis.com

Specific Organ System Toxicity Studies

Hepatotoxicity Research and Liver Enzyme Modulation

Some sources suggest that this compound has been associated with hepatotoxicity. drugfuture.comdrugfuture.com Drug-induced liver injury (DILI) is a significant concern for many medications. researchgate.net The liver is the primary site of metabolism for most xenobiotics, making it particularly vulnerable to toxicity from reactive metabolites. mdpi.comresearchgate.net

The mechanism of hepatotoxicity can involve the modulation of liver enzymes. googleapis.com Cytochrome P450 enzymes play a crucial role in the metabolism of many drugs, and their induction or inhibition by a compound can alter its toxicity profile or that of co-administered drugs. mdpi.com For example, inhibition of CYP450 enzymes responsible for detoxification could lead to the accumulation of the parent drug or its toxic metabolites, increasing the risk of liver injury. mdpi.com Conversely, induction of certain CYP450 enzymes could lead to an increased production of reactive metabolites.

Clinical manifestations of hepatotoxicity can range from asymptomatic elevations in liver enzymes (aminotransferases) to severe liver damage, including acute liver failure. alyftrek.comnih.gov In cases of suspected DILI, monitoring of liver function tests is crucial. alyftrek.com For some drugs, hepatotoxicity can present with features of an autoimmune reaction. nih.gov

While direct and detailed research on this compound's hepatotoxicity is limited in the provided search results, the potential for liver injury is a recognized risk for many drugs and has been noted in connection with this compound. drugfuture.comdrugfuture.com

Table 1: Potential Mechanisms of this compound Toxicity

| Mechanism | Description | Potential Consequences |

| Reactive Metabolite Formation | Biotransformation leads to electrophilic intermediates that bind to cellular macromolecules. epa.gov | Organ toxicity, particularly hepatotoxicity. |

| Oxidative Stress | Imbalance between the production of reactive oxygen species and antioxidant defenses. googleapis.com | Cellular damage to lipids, proteins, and DNA. googleapis.com |

| Intracellular Target Dysfunction | Interference with the normal function of cellular proteins and signaling pathways. epo.orggoogle.com | Disruption of cellular processes, leading to cell death. |

| Immune-Mediated Hypersensitivity | The drug or its metabolites act as haptens, triggering an immune response. frontiersin.orgactascientific.comgoogleapis.com | Allergic reactions ranging from skin rashes to anaphylaxis. actascientific.comallergy.org.au |

Potential Mutagenic and Carcinogenic Assessments (of oxadiazole derivatives)

The assessment of mutagenic and carcinogenic potential is a critical step in the safety evaluation of pharmaceutical compounds. For the oxadiazole class of molecules, various studies have been conducted to determine their potential to cause genetic mutations or cancer.

In silico and in vitro models are frequently employed for initial screening. Computational tools can predict the toxicological properties of compounds based on their chemical structures. For instance, some in-silico studies on 1,3,4-oxadiazole (B1194373) derivatives predicted them to be non-mutagenic and non-carcinogenic. japtronline.comjournalijar.com Toxicity analysis of certain quinoxaline-1,3,4-oxadiazole compounds also suggested they were not carcinogenic or mutagenic. nih.gov

The Ames test, which uses Salmonella typhimurium strains to detect chemical mutagens, is a standard in vitro assay. researchgate.netcapes.gov.br In one study, a series of bis-1,3,4-oxadiazole derivatives were evaluated. nih.govif-pan.krakow.pl Results showed that one compound, 5,5'-dimercapto-bis-[1,3,4-oxadiazol-2-yl]propane, exhibited weak base-pair substitution mutagenicity, while none of the tested compounds induced frameshift mutations. capes.gov.brnih.govif-pan.krakow.pl Another study found that while the parental drug 3-[3-phenyl-1,2,4-oxadiazol-5-yl] propionic acid (POPA) was non-mutagenic in the Ames test, it did show a weak response in the SOS Chromotest. researchgate.net However, chemical modifications to this parent compound reduced this response to non-significant levels. researchgate.net

Conversely, some oxadiazole derivatives have shown mutagenic potential in certain tests. For example, all tested compounds with an allyl group adjacent to an oxadiazole ring were found to be mutagenic in the Ames test. researchgate.net In an evaluation of 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to oxadiazoles, mutagenicity was detected at high concentrations for some compounds in the Ames II test. acs.org

These findings highlight the importance of specific structural features in determining the mutagenic potential of oxadiazole derivatives.

Table 1: Summary of Mutagenicity Studies on Oxadiazole Derivatives

| Compound/Derivative Class | Test Method | Result | Citation |

| Quinoxaline-1,3,4-oxadiazole derivatives | In silico analysis | Predicted non-carcinogenic and non-mutagenic | nih.gov |

| 1,3,4-Oxadiazole ether derivatives | In silico analysis (PreADMET) | Predicted non-mutagenic and non-carcinogenic | japtronline.com |